Structural Differentiation from Simple N-Phenylacetamide Analogs
The target compound possesses a complex 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group, directly differentiating it from simpler analogs like 2-(2,4-dichlorophenoxy)-N-phenylacetamide (CAS 13246-96-3), which lacks both the methoxy and pyrrolidinone substituents . While quantitative activity data for this exact compound is absent from the retrieved literature, the presence of the 2-oxopyrrolidin-1-yl moiety is structurally associated with PDE4 inhibitory activity as described in patent JP2008517066A, where closely related 4-(substituted phenyl)-2-pyrrolidinone compounds show selective PDE4 inhibition [1].
| Evidence Dimension | Presence of 2-oxopyrrolidin-1-yl pharmacophore |
|---|---|
| Target Compound Data | Contains 2-oxopyrrolidin-1-yl and 4-methoxy substituents on the phenyl ring |
| Comparator Or Baseline | 2-(2,4-dichlorophenoxy)-N-phenylacetamide (CAS 13246-96-3) lacks both 2-oxopyrrolidin-1-yl and methoxy groups |
| Quantified Difference | Qualitative structural difference; no quantitative biological activity comparison available |
| Conditions | Structural comparison based on chemical databases (ChemSpider, BenchChem) |
Why This Matters
For procurement decisions, the presence of this specific pharmacophore is critical as it dictates the compound's biological target profile, and substitution with a simpler analog would likely result in a complete loss of the intended PDE4-related activity.
- [1] Patent JP2008517066A. Phosphodiesterase 4 inhibitor. Google Patents, 2005. View Source
